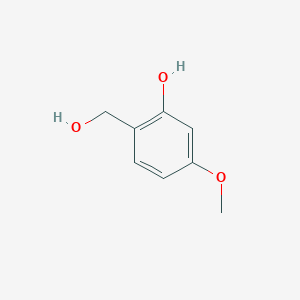

2-(Hydroxymethyl)-5-methoxyphenol

Beschreibung

Significance of Phenolic Compounds with Hydroxymethyl and Methoxy (B1213986) Substituents in Chemical and Biological Sciences

Phenolic compounds are a large and diverse group of molecules that are ubiquitous in nature and have garnered significant attention in the chemical and biological sciences. The presence of specific substituents, such as hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups, on the phenolic ring system imparts unique chemical reactivity and biological activity.

The hydroxyl and methoxy groups are key structural motifs in many natural products, including lignin (B12514952) and various secondary metabolites. In medicinal chemistry, these functional groups are particularly important. iucr.org The alcoholic hydroxyl group and the phenolic hydroxyl group can participate in hydrogen bonding, which is crucial for the interaction of molecules with biological targets like enzymes and receptors. iucr.org For instance, compounds with alcoholic hydroxyl groups have been investigated for a range of bioactivities, including enzyme inhibition. iucr.org

Furthermore, methoxyphenols are recognized for their antioxidant properties. nih.gov This activity is often attributed to their ability to scavenge free radicals. The electronic properties conferred by the methoxy group can influence the radical-scavenging capacity of the phenolic hydroxyl group. nih.gov Research has explored the relationship between the structure of methoxyphenols and their biological functions, such as anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov The dimerization of o-methoxyphenols has also been studied as a strategy to design potent chemopreventive agents.

Research Context and Rationale for Investigating 2-(Hydroxymethyl)-5-methoxyphenol

The investigation of this compound is often driven by its utility as a synthetic intermediate or building block in organic synthesis. Its isomer, 5-hydroxymethyl-2-methoxyphenol, has been identified as a valuable starting material for creating more complex hydroxy-substituted molecular scaffolds. nih.gov Compounds containing alcoholic, phenolic hydroxyl, and amino groups are considered important functionalities in biologically active compounds because they can facilitate interactions with receptor molecules. iucr.org

The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 2-hydroxy-5-methoxybenzaldehyde (B1199172). This aldehyde is an isomer of vanillin (B372448), a widely known natural product, placing this compound within a family of compounds with established biochemical relevance. The presence of three distinct functional groups—a primary alcohol, a phenol (B47542), and a methoxy ether—on a simple aromatic ring provides multiple sites for further chemical modification, allowing for the construction of a diverse library of derivatives for biological screening and materials science applications.

Overview of Current Research Landscape on this compound and Related Analogues

The current research landscape for this compound and its analogues primarily revolves around their synthesis, structural characterization, and exploration of their potential as precursors for other molecules.

Synthesis and Characterization: The most common synthesis of this compound involves the reduction of 2-hydroxy-5-methoxybenzaldehyde. A typical procedure uses sodium borohydride (B1222165) in an alcohol solvent, followed by an acidic workup to yield the final product as a solid. mdpi.com The synthesis of a related analogue, 4-allyl-6-(hydroxymethyl)-2-methoxy phenol, has been accomplished from eugenol (B1671780) through a series of reactions including a Mannich reaction, methylation, and nucleophilic substitution.

The structural properties of these compounds have been investigated using various analytical techniques. The crystal structure of the isomer 5-hydroxymethyl-2-methoxyphenol has been determined by X-ray crystallography. nih.gov In this isomer, the hydroxymethyl group is significantly twisted from the plane of the benzene (B151609) ring, while the methoxy group is nearly coplanar. nih.gov The molecules in the crystal are linked by O—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov

Crystal Data for 5-hydroxymethyl-2-methoxyphenol (Isomer)

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Orthorhombic | nih.gov |

| Space group | Pbca | nih.gov |

| a (Å) | 15.011 (4) | nih.gov |

| b (Å) | 6.1354 (18) | nih.gov |

| c (Å) | 16.543 (5) | nih.gov |

| Volume (ų) | 1523.6 (7) | nih.gov |

| Z | 8 | nih.gov |

| Calculated density (Mg m⁻³) | 1.344 | nih.gov |

Related Analogues and Their Significance: Research on related analogues provides a broader context for the potential applications of this compound. For example, quantitative structure-activity relationship (QSAR) studies have been performed on a series of 2-methoxyphenols to predict their biological activities as COX-2 inhibitors. nih.gov These studies investigate electronic descriptors like HOMO and LUMO energies to correlate with antioxidant capacity and cytotoxicity. nih.gov Hydroxy-substituted benzoic acids and cinnamic acids, which share the phenolic feature, have been reported as mushroom tyrosinase inhibitors. The hydroxymethyl group itself is a key feature in biologically relevant molecules, such as the modified nucleobase 5-hydroxymethylcytosine, which is an important epigenetic mark in DNA. The structural similarity of this compound to these and other bioactive molecules underscores its relevance as a scaffold in medicinal chemistry research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYWMYBLRQKGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500179 | |

| Record name | 2-(Hydroxymethyl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59648-29-2 | |

| Record name | 2-(Hydroxymethyl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 2 Hydroxymethyl 5 Methoxyphenol

Strategies for the Direct Synthesis of 2-(Hydroxymethyl)-5-methoxyphenol

The direct synthesis of this compound can be achieved through several routes, with reduction reactions of corresponding aldehydes being a prominent method.

Reduction Reactions in the Synthesis of Hydroxymethylated Phenols

A primary and efficient method for the synthesis of this compound involves the reduction of 2-hydroxy-5-methoxybenzaldehyde (B1199172). wikipedia.orgprepchem.com This transformation is commonly accomplished using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695). wikipedia.orgprepchem.com

The reaction proceeds by the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. A typical procedure involves adding a solution of 2-hydroxy-5-methoxybenzaldehyde in ethanol to a suspension of sodium borohydride in the same solvent at a reduced temperature, such as 5°C. prepchem.com After the reaction is complete, it is quenched, often with an aqueous acid solution like acetic acid. prepchem.com Subsequent workup, including extraction with an organic solvent and purification, yields this compound. prepchem.com For instance, one reported synthesis using this method afforded the product as a white solid in 70% yield. prepchem.com

Another example of a similar reduction involves the synthesis of 5-hydroxymethyl-2-methoxyphenol from isovanillin (B20041) using sodium borohydride in methanol, resulting in an 86% yield. researchgate.net These examples highlight the utility of borohydride reagents in the clean and effective conversion of phenolic aldehydes to their corresponding hydroxymethylated phenols.

Table 1: Reduction of Phenolic Aldehydes to Hydroxymethylated Phenols

| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |

| 2-Hydroxy-5-methoxybenzaldehyde | Sodium borohydride | Ethanol | This compound | 70% | prepchem.com |

| Isovanillin | Sodium borohydride | Methanol | 5-Hydroxymethyl-2-methoxyphenol | 86% | researchgate.net |

Other Targeted Synthetic Routes for this compound

Beyond the reduction of pre-formed aldehydes, other synthetic strategies can be employed. One such method involves a multi-step reaction starting from 7-methoxy-2-phenyl-4H-benzo wikipedia.orgresearchgate.netlookchem.comdioxaborinine. This process involves treatment with propionic acid in benzene (B151609), followed by reaction with aqueous hydrogen peroxide in tetrahydrofuran. lookchem.com Another approach utilizes the reduction of 4-methoxymethylsalicylate with sodium bis(2-methoxyethoxy)aluminium dihydride in diethyl ether to produce 2-hydroxy-4-methoxybenzyl alcohol, an isomer of the target compound, with a high yield of 97%. lookchem.com

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of various analogues and derivatives through reactions such as the Mannich reaction, demethylation, and the formation of Schiff bases.

Mannich Reaction and Subsequent Modifications for Related Phenols

The Mannich reaction is a powerful three-component condensation reaction that introduces an aminoalkyl group onto an active hydrogen-containing compound, such as a phenol (B47542). wikipedia.orgorganic-chemistry.org This reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton. wikipedia.org The initial step is the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile. wikipedia.orgyoutube.com

In the context of phenols, the Mannich reaction provides a route to aminomethylated phenolic derivatives. For example, the reaction of 2,4-dihydroxybenzaldehyde (B120756) with formaldehyde (B43269) and a secondary amine in ethanol can produce phenolic Mannich bases. ias.ac.in While a direct Mannich reaction on this compound is not explicitly detailed in the provided context, the reaction is broadly applicable to phenols and can be used to synthesize a variety of substituted phenolic compounds. ias.ac.in The resulting Mannich bases can be valuable intermediates for further chemical transformations.

Demethylation Reactions in the Preparation of Substituted Phenols

Demethylation, the removal of a methyl group from a methoxy (B1213986) substituent, is a key transformation for accessing polyhydroxylated phenolic compounds from their more readily available methoxylated precursors. While specific demethylation of this compound is not described, general methods for demethylating methoxyphenols are well-established. These reactions are crucial for creating derivatives with different substitution patterns and reactivity.

Preparation of Schiff Base Derivatives Incorporating Phenolic Moieties

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. nih.govresearchgate.net Phenolic aldehydes, such as 2-hydroxy-5-methoxybenzaldehyde, are common starting materials for the synthesis of Schiff base derivatives. researchgate.netscience.gov These reactions are typically carried out by refluxing the phenolic aldehyde with a primary amine in a suitable solvent. science.gov

For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been reacted with isonicotinic acid hydrazide and nicotinic acid hydrazide to prepare o-hydroxy Schiff bases. researchgate.netfigshare.com These compounds often exhibit interesting properties, such as tautomerism between the enol-imine and keto-amine forms, which can be influenced by the solvent. nih.gov A wide variety of amines can be used, leading to a diverse range of Schiff base derivatives with different electronic and steric properties. science.gov

Table 2: Examples of Schiff Base Synthesis from Phenolic Aldehydes

| Phenolic Aldehyde | Amine | Product Type | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Isonicotinic acid hydrazide | o-hydroxy Schiff base | researchgate.netfigshare.com |

| 2-Hydroxy-4-methoxybenzaldehyde | Nicotinic acid hydrazide | o-hydroxy Schiff base | researchgate.netfigshare.com |

| Salicylaldehyde | Various amines | Schiff bases | science.gov |

Catalytic Approaches in the Synthesis of Related Phenols

The synthesis of substituted phenols, particularly those related to the guaiacol (B22219) structure of this compound, heavily relies on catalytic methods to ensure efficiency and selectivity. One notable approach involves the acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes to produce aryl-substituted guaiacol derivatives. nih.gov For instance, reaction with boron trichloride (B1173362) can yield 2-methoxy-5-arylphenol molecules, while methane (B114726) sulfonic acid can lead to 2-methoxy-4-aryl-6-methylphenol derivatives. nih.gov

Another significant source of related phenolic compounds is lignin (B12514952), a natural polymer rich in aromatic units. Lignin-derived guaiacols serve as platform chemicals for the synthesis of more complex molecules like 1,2,3,4-tetrahydroquinolines and benzomorpholines. nih.gov The transformation of these guaiacols often involves catalytic steps. For example, the halogenation of lignin-derived guaiacols can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst in anhydrous toluene. nih.gov

Furthermore, catalytic oxidation plays a crucial role in the functionalization of guaiacol derivatives. The oxidation of 4-substituted guaiacols, such as 2-methoxy-4-methylphenol, to produce vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) can be efficiently carried out using a non-noble metal catalyst like NiCo₂O₄/SiO₂ nanoparticles under low oxygen pressure. acs.org This process highlights the potential for selective oxidation of side chains on the guaiacol ring system.

Below is a table summarizing various catalytic approaches for the synthesis of phenols related to this compound.

| Catalyst System | Substrate | Product Type | Reference |

| Boron trichloride | Maltol-derived oxidopyrylium cycloadducts | 2-Methoxy-5-arylphenols | nih.gov |

| Methane sulfonic acid | Maltol-derived oxidopyrylium cycloadducts | 2-Methoxy-4-aryl-6-methylphenols | nih.gov |

| N-Bromosuccinimide (NBS) / Catalyst | Lignin-derived guaiacols | Halogenated guaiacols | nih.gov |

| NiCo₂O₄/SiO₂ | 4-Substituted guaiacols | Vanillin | acs.org |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The synthesis of this compound itself can be accomplished through the reduction of 2-hydroxy-5-methoxybenzaldehyde. A common method employs sodium borohydride in ethanol to achieve this transformation. wikipedia.org The optimization of such reduction reactions is critical for maximizing yield and purity.

Studies on analogous reactions, such as the reduction of vanillin isobutyrate, provide insights into key optimization parameters. In one such study, the reaction was monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. acs.org The reaction temperature was maintained at 0 °C in an ice-water bath, and the reducing agent, sodium borohydride, was added in portions to control the reaction rate. acs.org Quenching the reaction with saturated aqueous ammonium (B1175870) chloride is a crucial step to neutralize excess hydride reagent. acs.org The final product yield in these types of reductions can vary, with reported yields ranging from 16% to 89%, indicating the importance of careful experimental technique, particularly during the workup and extraction phases. acs.org

In the broader context of producing related phenolic compounds like vanillin from lignin, extensive optimization studies have been conducted. The catalytic depolymerization of lignin using a CuO/Al₂O₃ catalyst was optimized using a Box-Behnken design and response surface methodology (RSM). researchgate.net Key variables investigated included temperature (80–140 °C), NaOH loading (0.5–1.5 g), reaction time (30–90 min), and catalyst weight (0.5–1.5 g). researchgate.net For the biocatalytic production of vanillin, process variables such as the physiological state of the cells, growth temperature, and the composition and pH of the bioconversion buffer were found to significantly affect the yield and selectivity. nih.gov For example, increasing the pH of the bioconversion medium from 7.0 to 9.0 had a positive effect on the substrate consumption rate and vanillin yield. nih.gov

The table below outlines key parameters that can be optimized for the synthesis of this compound and related compounds.

| Parameter | Effect on Reaction | Example Application | Reference |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to byproducts. | Vanillin production from lignin; optimal temperature found to be a key factor. | researchgate.net |

| pH | Affects enzyme activity and substrate/product stability in biocatalytic processes. | Bioconversion of ferulic acid to vanillin; pH 9.0 increased yield. | nih.gov |

| Catalyst Concentration | Impacts reaction rate and can influence product selectivity. | Catalytic oxidation of bio-4-methyl guaiacol; catalyst reuse and stability were assessed. | acs.org |

| Reaction Time | Determines the extent of reactant conversion. | Reduction of vanillin isobutyrate; monitored by TLC to determine completion. | acs.org |

| Quenching Agent | Neutralizes reactive species and stops the reaction. | Use of saturated aqueous ammonium chloride in hydride reductions. | acs.org |

Development of Synthetic Libraries Based on the this compound Scaffold

The development of synthetic libraries is a cornerstone of modern drug discovery and materials science, allowing for the rapid generation and screening of a multitude of compounds for desired properties. openaccessjournals.com The this compound scaffold, with its inherent functionality—a phenolic hydroxyl, a primary alcohol, and a methoxy group on an aromatic ring—presents a versatile template for creating such libraries.

While specific libraries based solely on the this compound scaffold are not extensively documented in the reviewed literature, the principles for their development can be inferred from work on related structures. For instance, libraries of 1,2,3,4-tetrahydroquinolines and benzomorpholines have been synthesized using lignin-derived guaiacols as starting materials. nih.gov This demonstrates the utility of the guaiacol core in generating diverse molecular architectures.

The functional groups on the this compound scaffold offer multiple points for chemical modification. The phenolic hydroxyl group can undergo etherification or esterification. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to esters, ethers, or halides for further functionalization. The aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, such as nitration or further halogenation, to introduce additional diversity.

The concept of using a core scaffold to build a library of compounds is well-established. For example, synthetic libraries of humanized VHH (variable domain of heavy chain of heavy-chain antibodies) have been constructed to facilitate the rapid selection of molecules with high affinity and specificity for various antigens. nih.govresearchgate.net Similarly, a library of guaiacol derivatives was studied for their potential as myeloperoxidase inhibitors, highlighting the therapeutic potential that can be explored through the chemical diversification of this core structure. researchgate.net

The table below lists potential reactions that could be employed to generate a synthetic library from the this compound scaffold.

| Functional Group | Potential Reaction | Type of Derivative |

| Phenolic Hydroxyl | Etherification (e.g., Williamson ether synthesis) | Aryl ethers |

| Phenolic Hydroxyl | Esterification | Phenyl esters |

| Primary Alcohol | Oxidation | Benzaldehydes, Benzoic acids |

| Primary Alcohol | Esterification | Benzyl (B1604629) esters |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted phenyl derivatives |

Biological and Pharmacological Research of 2 Hydroxymethyl 5 Methoxyphenol and Its Derivatives

Investigation of Antioxidant Activity

The antioxidant properties of phenolic compounds are of significant interest due to their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Research into 2-(hydroxymethyl)-5-methoxyphenol and its derivatives has revealed notable antioxidant capabilities, primarily through their ability to scavenge free radicals and protect biological systems from oxidative damage.

Radical Scavenging Assays and Inhibition Mechanisms

The antioxidant activity of derivatives of this compound has been quantified using various in vitro assays. A notable example is 2-(hydroxymethyl)-3-methoxybenzaldehyde, which has demonstrated potent scavenging activity against several physiologically relevant free radicals. nih.gov In laboratory tests, this compound exhibited the ability to neutralize superoxide (B77818) (O₂⁻), hydroxyl (OH), nitric oxide (NO), and lipid peroxide (LOO) radicals, with half-maximal inhibitory concentration (IC50) values in the nanomolar range. nih.gov This high efficacy suggests a significant capacity to counteract damaging reactive oxygen species.

The primary mechanisms by which phenolic compounds like these exert their antioxidant effects involve hydrogen atom transfer (HAT) and single-electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance. The SET mechanism involves the transfer of an electron to the free radical, followed by proton transfer. The presence of both a hydroxyl and a methoxy (B1213986) group on the benzene (B151609) ring influences these mechanisms by affecting the stability of the resulting radical and the ease of electron or hydrogen donation.

Further studies on related methoxyphenol derivatives have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate antioxidant potency. For instance, the derivative 2-methoxy-4-vinylphenol (B128420) has also been investigated for its radical scavenging capabilities, contributing to the understanding of structure-activity relationships within this class of compounds. nih.gov

Table 1: Radical Scavenging Activity of 2-(hydroxymethyl)-3-methoxybenzaldehyde

| Free Radical | IC50 (nM) |

|---|---|

| Superoxide (O₂⁻) | ~5 |

| Hydroxyl (OH) | ~214 |

| Nitric Oxide (NO) | Data not specified |

| Lipid Peroxide (LOO) | Data not specified |

Data derived from a study on 2-(hydroxymethyl)-3-methoxybenzaldehyde, a derivative of the primary compound. nih.gov

Protective Effects in Biological Systems

Beyond in vitro assays, the protective effects of this compound derivatives against oxidative stress have been demonstrated in biological systems. The derivative 2-(hydroxymethyl)-3-methoxybenzaldehyde has shown cytoprotective activity in primary rat hepatocytes and Ehrlich Ascites Tumor (EAT) cells subjected to oxidative stress from xenobiotics. nih.gov The mechanism of this protection involves the maintenance of intracellular glutathione (B108866) (GSH) levels, a critical component of the cellular antioxidant defense system, along with the direct scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation. nih.gov

In an in vivo study, another related compound, 2-hydroxy-4-methoxy benzoic acid, demonstrated protective effects against ethanol-induced liver damage in rats. nih.gov Administration of this compound was found to mitigate the oxidative stress caused by alcohol, as evidenced by a significant decrease in markers of lipid peroxidation and an increase in the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase. nih.gov These findings underscore the potential of these compounds to protect tissues from oxidative injury. Furthermore, studies on other natural phenols have shown neuroprotective effects against glutamate-induced oxidative stress in neuronal cell lines by inhibiting the accumulation of ROS and maintaining mitochondrial function. nih.gov

Evaluation of Antimicrobial Properties

The antimicrobial potential of this compound and its derivatives has been explored against various pathogenic microorganisms. These studies highlight the capacity of these compounds to inhibit the growth of bacteria, fungi, and yeasts.

Antibacterial Efficacy Against Pathogenic Strains

Research has demonstrated the antibacterial activity of derivatives of this compound against clinically relevant bacteria. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951), a closely related aldehyde derivative, has been shown to be effective against Staphylococcus aureus. nih.gov In this study, the minimum inhibitory concentration (MIC) required to inhibit the growth of S. aureus was determined to be 1024 µg/ml. nih.gov The mechanism of action is believed to involve the disruption of the bacterial cell membrane. nih.gov

Studies on other methoxyphenol compounds, such as eugenol (B1671780) and vanillin (B372448), have also provided insights into their efficacy against a range of foodborne pathogens. These compounds have shown inhibitory and bactericidal effects against bacteria like Escherichia coli and Pseudomonas aeruginosa. The structural similarities suggest that derivatives of this compound may act through similar mechanisms, which often involve damaging the bacterial cell wall and membrane, leading to the leakage of intracellular components and eventual cell death.

Table 2: Antibacterial Activity of 2-hydroxy-4-methoxybenzaldehyde

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1024 µg/ml |

Data derived from a study on 2-hydroxy-4-methoxybenzaldehyde, a derivative of the primary compound. nih.gov

Antifungal and Anti-Yeast Activities

The antifungal properties of this compound derivatives have also been investigated. The compound 2-hydroxy-4-methoxybenzaldehyde has demonstrated notable efficacy against the fungus Fusarium graminearum, a significant pathogen affecting cereal crops. The minimum inhibitory concentration (MIC) for this derivative was found to be 200 μg/mL. nih.gov The proposed mechanism of its antifungal action includes damage to the fungal cell membrane, leading to increased permeability. nih.gov

In the context of anti-yeast activity, while direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, 5-hydroxymethyl-2-furaldehyde has been shown to impair the virulence of the opportunistic yeast Candida albicans, particularly in the context of mixed-species biofilms with Staphylococcus epidermidis. nih.gov This compound was found to repress biofilm formation and the expression of genes associated with hyphal morphogenesis and virulence. nih.gov These findings suggest that derivatives of this compound could potentially exhibit similar anti-yeast properties by interfering with key pathogenic processes.

Table 3: Antifungal Activity of 2-hydroxy-4-methoxybenzaldehyde

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Fusarium graminearum | 200 µg/mL |

Data derived from a study on 2-hydroxy-4-methoxybenzaldehyde, a derivative of the primary compound. nih.gov

Anti-inflammatory Response Studies

Chronic inflammation is a key contributor to a wide range of diseases. Derivatives of this compound have been studied for their ability to modulate inflammatory responses, primarily by targeting key signaling pathways.

Research on 3,5-dihydroxy-4-methoxybenzyl alcohol, a related compound, has shown that it can suppress the production of inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in mouse macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS). nih.govresearchgate.netdntb.gov.ua This suppression is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netdntb.gov.ua NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By repressing the activation of NF-κB, these compounds can effectively dampen the inflammatory cascade. nih.govresearchgate.netdntb.gov.ua

Furthermore, studies on another derivative, 2-methoxy-4-vinylphenol, have revealed its ability to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK1/2, and JNK. nih.govresearchgate.net The MAPK pathways are also central to the inflammatory process, and their inhibition by this compound contributes to its anti-inflammatory effects, including the reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net These findings collectively indicate that derivatives of this compound possess significant anti-inflammatory properties by targeting both the NF-κB and MAPK signaling pathways.

Antiproliferative and Antitumor Effects on Cell Lines

Specific studies assessing the cytotoxic effects of this compound on various cancer cell lines have not been identified. Consequently, there is no available data, such as IC50 values, to present in a tabular format regarding its potency against cancer models. One study identified a related isomer, 3-(Hydroxymethyl)-5-methoxyphenol, as a component of a bioactive extract from Streptomyces sp. that demonstrated antiproliferative effects against HepG2 human liver cancer cells nih.gov. However, the activity of the specific isomer, this compound, was not independently assessed. Another study identified this compound as a secondary metabolite from the fungus Aspergillus terreus, but its cytotoxic activity was not individually evaluated ekb.eg.

Due to the absence of studies on its antiproliferative effects, the mechanistic pathways through which this compound might exert any such action remain unelucidated. There is no research available on its potential interactions with cellular processes such as apoptosis, cell cycle regulation, or signal transduction pathways in cancer cells.

Enzyme Modulation and Inhibition Studies

The impact of this compound on various enzyme systems appears to be an under-researched area.

There are no specific studies in the available scientific literature that investigate the tyrosinase inhibitory activity of this compound. Research on related methoxy-substituted phenolic compounds as tyrosinase inhibitors exists, but direct data for this compound is absent nih.gov. Therefore, no data on its IC50 value or its mechanism of inhibition (e.g., competitive, non-competitive) can be provided.

Beyond tyrosinase, there is a lack of research into the broader enzymatic interactions and modulatory effects of this compound. Its potential to inhibit or modulate other enzymes of pharmacological significance has not been reported.

Mechanistic Insights and Computational Studies Pertaining to 2 Hydroxymethyl 5 Methoxyphenol

Elucidation of Reaction Mechanisms in Synthesis and Degradation Pathways

The formation and breakdown of phenolic compounds like 2-(hydroxymethyl)-5-methoxyphenol are governed by specific reaction mechanisms that determine their stability and reactivity. Understanding these pathways is crucial for both their synthesis and their environmental and biological fate.

The synthesis of this compound can be achieved through targeted chemical reactions. One common method involves the reduction of a corresponding aldehyde. Specifically, 2-hydroxy-5-methoxybenzyl alcohol, another name for the target compound, can be produced from the reduction of 2-hydroxy-5-methoxybenzaldehyde (B1199172). wikipedia.orgresearchgate.net This transformation is typically accomplished using a reducing agent like sodium borohydride (B1222165) in an alcohol solvent, such as ethanol (B145695). wikipedia.org

The precursor, 2-hydroxy-5-methoxybenzaldehyde, can itself be synthesized via the Reimer-Tiemann reaction. This reaction involves the ortho-formylation of a phenol (B47542), in this case, 4-methoxyphenol, to introduce the aldehyde group. wikipedia.org The formation of phenolic resins, a broader class of compounds, involves the reaction of a phenol with an aldehyde, often formaldehyde (B43269), leading to hydroxymethylphenols which then polymerize. researchgate.net

Another synthetic route to obtain this compound involves the reduction of isovanillin (B20041). researchgate.net The synthesis of related phenolic structures can also be achieved through more complex, multi-step processes involving reactions like Wittig olefination and demethylation, although these may result in complex mixtures. acs.org

The degradation of phenolic compounds is a significant area of study, particularly concerning their metabolism by organisms like the human gut microbiota. nih.gov These microbes play a major role in breaking down complex polyphenols into smaller, more readily absorbable metabolites. nih.gov General degradation pathways for peptides, for instance, are known to be highly dependent on factors like pH and temperature, involving processes like deamidation through cyclic intermediates or direct hydrolysis. nih.gov For phenolic compounds, degradation can occur via oxidation, which can be studied using techniques like electrochemistry coupled with mass spectrometry to identify oxidation products and their subsequent reactions. mdpi.com The complexity of these reactions often leads to a variety of degradation products. mdpi.com

The biological activity of a molecule like this compound is intrinsically linked to its ability to interact with biological receptors, such as proteins and enzymes. These interactions are governed by the molecule's three-dimensional structure and the distribution of its electronic charge.

Computational docking and molecular dynamics simulations are powerful tools for studying these interactions. For instance, studies on multi-target ligands for G protein-coupled receptors (GPCRs) reveal the importance of specific functional groups in forming stable bonds. nih.gov A common interaction involves an electrostatic bond between a protonatable nitrogen atom on the ligand and a conserved aspartate residue within the receptor. nih.gov Furthermore, functional groups like hydroxyl groups and amide oxygens can form crucial hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov

Theoretical and Quantum Chemical Investigations

Theoretical and computational chemistry provide profound insights into the intrinsic properties of molecules, explaining their structure, reactivity, and dynamic behavior at an atomic level.

Phenolic compounds can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. chempedia.info A key example is phenol-keto tautomerism, where the phenolic (enol) form is in equilibrium with its keto form (a cyclohexadienone). chempedia.inforesearchgate.net This process involves an intramolecular proton transfer (IPT), often from the hydroxyl group to a carbon atom on the aromatic ring. researchgate.net

This equilibrium can be influenced by the molecular structure and the surrounding environment. ingentaconnect.comacs.org For many simple phenols, the enol form is overwhelmingly dominant. However, for polycyclic systems like naphthols and anthrols, the keto tautomer can be significantly more stable. ingentaconnect.comacs.org Excited-state intramolecular proton transfer (ESIPT) is a related process where irradiation with light promotes the molecule to an excited state, increasing the acidity of the proton-donating group and facilitating proton transfer. mdpi.com This property is of interest for developing molecular switches and light-emitting materials. ingentaconnect.commdpi.com The presence of intramolecular hydrogen bonds, for example between the phenolic hydroxyl group and an adjacent substituent, is crucial for facilitating this proton transfer. chempedia.infoingentaconnect.com

Key parameters calculated using DFT to predict antioxidant potential include:

Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of a bond, typically the O-H bond in phenols. nih.govresearchgate.netresearchgate.net A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, which is a key step in the hydrogen atom transfer (HAT) mechanism of antioxidant action. researchgate.net

Ionization Potential (IP): This is the energy required to remove an electron from the molecule. nih.govnih.govresearchgate.net A lower IP facilitates the single electron transfer-proton transfer (SET-PT) mechanism of antioxidant activity. researchgate.net

Proton Dissociation Enthalpy (PDE): This relates to the ease of proton loss, which is relevant in the sequential proton loss electron transfer (SPLET) mechanism, particularly in polar solvents. researchgate.net

DFT calculations have shown that the number and position of hydroxyl and other substituent groups on the phenolic ring significantly influence these parameters and thus the compound's antioxidant capacity. researchgate.net For example, an intramolecular hydrogen bond from an ortho-hydroxy group can lower the BDE and IP. researchgate.net The M05-2X functional is one of the best-performing functionals for modeling reaction kinetics involving free radicals. nih.gov

Table 1: Calculated Thermochemical Parameters for Phenolic Antioxidants using DFT This table presents example data from computational studies on various phenolic compounds to illustrate the application of DFT. The values are not specific to this compound but are representative of the class.

| Compound/Descriptor | Mechanism | Calculated Value (kcal/mol) | Phase | Reference |

| Polyphenolic Deoxybenzoins | ||||

| BDE | HAT | Varies by structure | Gas | researchgate.net |

| IP | SET-PT | Varies by structure | Gas | researchgate.net |

| PDE | SPLET | Varies by structure | Gas | researchgate.net |

| Flavonoids (e.g., Quercetin) | ||||

| O-H BDE | HAT | ~75-85 | Gas | irbis-nbuv.gov.ua |

| IP | SET-PT | ~140-150 | Gas | irbis-nbuv.gov.ua |

Note: BDE = Bond Dissociation Enthalpy; IP = Ionization Potential; PDE = Proton Dissociation Enthalpy; HAT = Hydrogen Atom Transfer; SET-PT = Single Electron Transfer-Proton Transfer; SPLET = Sequential Proton Loss Electron Transfer.

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. acs.org Analyzing the PES allows researchers to visualize the pathways of chemical reactions, identify stable molecules (local minima), and locate transition states (saddle points) that represent the energy barriers between reactants and products. acs.orgresearchgate.net

For phenolic compounds, PES analysis can be used to study various transformations, including:

Conformational Changes: Phenolic compounds with flexible side chains, like the hydroxymethyl and methoxy (B1213986) groups in this compound, can exist in multiple conformations. researchgate.net PES scans can identify the most stable conformers (minimum energy structures) and the energy barriers for rotation around single bonds. researchgate.net

Reaction Mechanisms: By mapping the entire reaction path from reactants to products, PES analysis provides detailed mechanistic insights. acs.org For example, it can be used to calculate the activation energy for tautomerization or for the decomposition of a molecule. researchgate.netacs.org

Reaction Dynamics: Accelerated reactive molecular dynamics simulations can be used to explore the PES automatically, discovering complex reaction networks such as those involved in pyrolysis or oxidation. acs.org This approach is valuable for understanding the degradation pathways of compounds under various conditions.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

While comprehensive SAR studies specifically targeting a broad range of this compound analogues are not extensively available in the public domain, valuable insights can be gleaned from research on structurally related compounds, such as other guaiacol (B22219) derivatives and positional isomers like 2-hydroxy-4-methoxybenzyl alcohol and 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. These studies provide a foundational understanding of how modifications to the phenolic ring, the hydroxymethyl group, and the methoxy group can influence biological efficacy.

The biological activity of phenolic compounds is intricately linked to the nature and position of substituents on the aromatic ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets such as enzymes and microbial cell components.

Modification of the Phenolic Hydroxyl and Methoxy Groups:

The phenolic hydroxyl group and the adjacent methoxy group are critical features of the guaiacol scaffold and play a significant role in the biological activity of its derivatives. The hydroxyl group, for instance, can act as a hydrogen bond donor, which is crucial for binding to the active sites of enzymes. researchgate.net Studies on guaiacol derivatives have shown that their antioxidant activity is closely linked to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. researchgate.netnih.gov

In a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are positional isomers of the target compound, the complete removal of the phenolic hydroxyl group or the methoxy group resulted in a total loss of activity as 12-lipoxygenase inhibitors. nih.gov This underscores the essential role of both these functional groups for this specific biological activity.

Modifications on the Aromatic Ring:

The introduction of various substituents onto the aromatic ring can significantly modulate the biological activity. For instance, in the aforementioned study on 12-lipoxygenase inhibitors, the introduction of a chloro or bromo group at the 4-position of the 2-hydroxy-3-methoxybenzyl moiety maintained or even slightly improved the inhibitory activity compared to the unsubstituted analogue. nih.gov Conversely, the addition of methyl, amino, or nitro groups at the 3-position led to a drastic loss of activity. nih.gov This suggests that both the electronic nature and the size of the substituent are critical determinants of bioactivity.

Modifications of the Hydroxymethyl Group:

While specific studies on the modification of the hydroxymethyl group of this compound are scarce, research on related benzyl (B1604629) alcohol derivatives provides some clues. For example, in a study investigating the antibacterial activity of benzyl alcohol derivatives, 4-methoxybenzyl alcohol showed notable potency against P. aeruginosa. semanticscholar.org This suggests that modifications to the benzyl alcohol moiety can influence antimicrobial efficacy.

The following interactive table summarizes the hypothetical impact of various substituent modifications on the biological efficacy of this compound analogues, based on findings from related compounds.

| Modification | Position | Substituent | Predicted Impact on Biological Efficacy | Rationale based on related compounds |

| Aromatic Ring | 3 | Halogen (Cl, Br) | Potentially maintained or increased activity | Halogen substitution can enhance binding interactions. nih.gov |

| Aromatic Ring | 4 | Halogen (Cl, Br) | Potentially maintained or increased activity | Halogen substitution can enhance binding interactions. nih.gov |

| Aromatic Ring | 3 | Alkyl (e.g., Methyl) | Potentially decreased activity | Steric hindrance may disrupt binding to the target. nih.gov |

| Aromatic Ring | 3 | Nitro (NO2) | Potentially decreased activity | Introduction of a bulky, electron-withdrawing group may be detrimental. nih.gov |

| Aromatic Ring | 3 | Amino (NH2) | Potentially decreased activity | Alteration of electronic properties may negatively affect binding. nih.gov |

| Hydroxymethyl Group | - | Oxidation to Aldehyde | Activity may be altered (increased or decreased) | The carbonyl group can participate in different interactions with biological targets. |

| Methoxy Group | - | Demethylation (to Catechol) | Activity may be altered (increased or decreased) | Catechols can exhibit strong antioxidant activity but may also be prone to oxidation. |

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions involved in the drug-target binding. nih.govnih.gov For this compound analogues, several rational design strategies can be envisioned to enhance their biological efficacy.

Structure-Based Drug Design (SBDD):

If the three-dimensional structure of the biological target (e.g., an enzyme) is known, SBDD can be a powerful tool. nih.gov This approach involves using computational modeling and docking studies to predict how different analogues of this compound would bind to the active site of the target. For instance, in the development of 15-lipoxygenase inhibitors based on eugenol (B1671780), a related guaiacol derivative, docking studies were used to understand how different alkoxy groups at the 2-position of the benzene (B151609) ring influenced the binding and inhibitory potency. nih.gov These studies revealed that the volume and shape of the alkoxy moiety were critical factors. nih.gov A similar approach could be applied to design this compound analogues with optimized interactions with a specific target.

Ligand-Based Drug Design (LBDD):

In the absence of a known target structure, LBDD strategies can be employed. nih.gov This involves analyzing the SAR of a series of known active compounds to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. For guaiacol derivatives, a pharmacophore model might include the phenolic hydroxyl group as a hydrogen bond donor, the methoxy group, and specific regions on the aromatic ring for hydrophobic or electronic interactions. This model could then be used to design new analogues with a higher probability of being active.

Bioisosteric Replacement:

Another common strategy is bioisosteric replacement, where a functional group in the lead molecule is replaced by another group with similar physical or chemical properties. For example, the hydroxymethyl group could be replaced with other small polar groups to explore different hydrogen bonding interactions. Similarly, the methoxy group could be replaced by other small alkyl or halogenated alkyl groups to fine-tune the lipophilicity and electronic properties of the molecule.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Hydroxymethyl 5 Methoxyphenol Research

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating 2-(Hydroxymethyl)-5-methoxyphenol from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of phenolic compounds due to its high resolution and sensitivity. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach allows for the effective separation of the compound from impurities. nih.govpensoft.netpensoft.net

A typical RP-HPLC system for analyzing this compound would utilize a C18 column as the stationary phase. nih.govpensoft.net The mobile phase often consists of a mixture of an aqueous buffer, such as phosphate (B84403) buffer, and an organic solvent like acetonitrile (B52724) or methanol. nih.govpensoft.net The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time. nih.gov Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound absorbs ultraviolet light. nih.gov The method's validation, in line with ICH guidelines, ensures its specificity, linearity, accuracy, and precision for reliable quantification and purity assessment. nih.govpensoft.net

Table 1: Illustrative HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate Buffer (pH 3-5) B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., 225 nm) |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For methoxyphenols like this compound, GC-MS provides both separation and structural information. libretexts.org The compound is first vaporized and separated on a capillary column, typically with a non-polar stationary phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized, usually by electron impact (EI), and fragmented. libretexts.orgnih.gov

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. The fragmentation pattern provides valuable information for structural confirmation. libretexts.org For phenolic compounds, derivatization is sometimes employed to increase volatility and improve chromatographic peak shape.

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the methoxy (B1213986) protons, and the hydroxyl protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. Predicted NMR data is often used as a guide for spectral assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 102 - 130 |

| Hydroxymethyl (-CH₂OH) | ~4.6 | ~65 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Phenolic OH | Variable | - |

| Hydroxymethyl OH | Variable | - |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-C | - | 110 - 140 |

Note: Predicted data serves as an estimation and may differ from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nih.gov

The most prominent features in the IR spectrum include a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the phenolic and alcohol hydroxyl groups. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and alcohol groups would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Phenol, Alcohol) | 3200 - 3600 | Broad, stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether, Alcohol) | 1000 - 1300 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight and valuable structural information through analysis of fragmentation patterns. For this compound (C₈H₁₀O₃), the molecular weight is 154.16 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 154.

The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for phenolic compounds include the loss of a hydrogen atom, a methyl group from the methoxy substituent, or the hydroxymethyl group. libretexts.org The analysis of these fragments helps to piece together the structure of the original molecule.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Description |

| 154 | [C₈H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl group |

| 123 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 125 | [M - H - CO]⁺ | Loss of a hydrogen atom followed by carbon monoxide |

X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, XRD elucidates the packing of molecules within the crystal lattice, revealing crucial intermolecular interactions such as hydrogen bonding and π-π stacking that dictate the material's bulk properties.

For a molecule like this compound, XRD analysis would reveal the planarity of the benzene (B151609) ring and the specific orientation of its three substituents: the primary hydroxyl group, the methoxy group, and the hydroxymethyl group. The interplay of hydrogen bond donors (-OH) and acceptors (-O-) in the molecule allows for the formation of extensive intermolecular networks, which can be precisely mapped by diffraction studies.

While a specific crystallographic study for this compound is not publicly available, research on its isomer, 5-hydroxymethyl-2-methoxyphenol, provides an excellent example of the data that can be obtained. researchgate.netamanote.com In the study of this isomer, molecules were linked into a three-dimensional network by O—H⋯O hydrogen bonds. researchgate.net The analysis showed that the benzene ring and the methoxy group are nearly coplanar, while the hydroxymethyl group is significantly twisted out of the ring's plane. researchgate.net This type of detailed conformational and interaction data is vital for understanding the molecule's physical properties and potential interactions in a biological or chemical system.

Table 1: Example Crystallographic Data for an Isomer, 5-Hydroxymethyl-2-methoxyphenol This table presents data for an isomer to illustrate the type of information obtained from an XRD study. The data is sourced from a 2015 study published in Acta Crystallographica. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.011 |

| b (Å) | 6.1354 |

| c (Å) | 16.543 |

| V (ų) | 1523.6 |

| Z | 8 |

Advanced Hyphenated Techniques in Phenolic Compound Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of phenolic compounds within complex matrices. nih.gov These approaches offer superior sensitivity, selectivity, and resolving power compared to standalone methods. numberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for phenolic analysis. nih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass-resolving power of mass spectrometry. longdom.org For a compound like this compound, reversed-phase HPLC can effectively separate it from other related compounds. protocols.io The separated analyte then enters the mass spectrometer, typically through an electrospray ionization (ESI) source, which is efficient for polar molecules and minimizes fragmentation, often allowing for the detection of the molecular ion. longdom.org Tandem mass spectrometry (LC-MS/MS) can further be used to fragment the molecular ion, providing structural information that confirms the identity of the compound with high confidence. nih.gov The technique is highly sensitive and selective, enabling both the identification and precise quantification of phenolic compounds in various samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique widely applied to the analysis of phenols. nih.gov GC offers very high chromatographic resolution, separating volatile compounds with high efficiency. matec-conferences.org However, since phenolic compounds like this compound are often non-volatile due to their polar hydroxyl groups, a chemical derivatization step is typically required prior to analysis. nih.gov Silylation is a common derivatization procedure where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and thermally stable. nih.govresearchgate.net Following separation on the GC column, the compound is ionized (usually by electron ionization), and the resulting mass spectrum, which provides a characteristic fragmentation pattern, can be compared against spectral libraries for confident identification. nih.govthermofisher.com

Other hyphenated techniques such as Capillary Electrophoresis-Mass Spectrometry (CE-MS) are also employed. CE separates components based on their electrophoretic mobility in an electric field, offering a different separation mechanism and high efficiency, making it a valuable alternative to HPLC for analyzing charged or highly polar phenolic compounds. numberanalytics.comnih.gov

Table 2: Comparison of Advanced Hyphenated Techniques for Phenolic Compound Analysis

| Technique | Principle | Applicability for this compound | Key Advantages |

|---|---|---|---|

| LC-MS | Separates based on analyte's partitioning between a liquid mobile phase and a solid stationary phase; MS provides mass-to-charge ratio. longdom.orgnih.gov | Highly suitable for direct analysis in various matrices. ESI is a soft ionization technique ideal for this polar molecule. longdom.org | High sensitivity and selectivity; no derivatization required; suitable for complex mixtures and trace analysis. nih.govspringernature.com |

| GC-MS | Separates based on analyte's volatility and interaction with a stationary phase in a gaseous mobile phase; MS provides fragmentation patterns for identification. nih.govnih.gov | Suitable after a derivatization step (e.g., silylation) to increase volatility. nih.gov | Excellent separation efficiency; extensive spectral libraries available for identification; high robustness. nih.govmatec-conferences.org |

| CE-MS | Separates ions based on their electrophoretic mobility in an electric field within a capillary; MS provides identification. nih.gov | Applicable as an alternative separation method, particularly if the compound carries a charge at a given pH. | High separation efficiency; very small sample volume required; complementary to LC methods. nih.gov |

Future Research Trajectories and Broader Applications of 2 Hydroxymethyl 5 Methoxyphenol

Exploration of Novel Bioactivities and Therapeutic Targets

Vanillyl alcohol has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anti-angiogenic, and anti-nociceptive properties. targetmol.comselleckchem.comnih.gov These established bioactivities provide a foundation for future research aimed at identifying novel therapeutic applications.

Future investigations are expected to focus on:

Mechanism of Action: Elucidating the precise molecular pathways through which vanillyl alcohol exerts its effects. For instance, its neuroprotective activity involves attenuating reactive oxygen species (ROS) levels and decreasing the Bax/Bcl-2 ratio, which is crucial in apoptosis. targetmol.com Deeper studies could reveal specific protein targets and signaling cascades.

New Therapeutic Areas: Given the link between inflammation, oxidative stress, and numerous chronic diseases, the therapeutic potential of vanillyl alcohol and other phenolic compounds is being explored for conditions like cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders such as Alzheimer's disease. nih.govresearchgate.netnih.gov

Antimicrobial Properties: The versatile chemical structure of phenolic compounds allows for modifications to enhance their antimicrobial activity. mdpi.com Research into functionalized derivatives of vanillyl alcohol could lead to the development of new agents to combat antimicrobial resistance. mdpi.com

Table 1: Investigated Bioactivities of 2-(Hydroxymethyl)-5-methoxyphenol (Vanillyl Alcohol)

| Bioactivity | Observed Effects | Potential Therapeutic Application |

|---|---|---|

| Anti-inflammatory | Regulation of inflammatory responses. nih.gov | Inflammatory diseases. nih.govnih.gov |

| Antioxidant | Attenuation of reactive oxygen species (ROS), reduction of oxidative stress. targetmol.comnih.gov | Diseases associated with oxidative stress. researchgate.net |

| Neuroprotective | Inhibition of cytotoxicity, improved cell viability in dopaminergic cells. targetmol.com | Neurodegenerative diseases. nih.gov |

| Anti-angiogenic | Inhibition of new blood vessel formation. targetmol.comselleckchem.com | Cancer therapy. |

| Anti-nociceptive | Reduction of pain perception. targetmol.comselleckchem.com | Pain management. |

| Anticonvulsive | Suppressive effects on seizures. selleckchem.com | Epilepsy and seizure disorders. |

Development of Advanced Synthetic Routes for Scalability and Efficiency

The conventional synthesis of this compound involves the reduction of vanillin (B372448), often using sodium borohydride (B1222165). nih.govudel.eduyoutube.combrainly.com While effective for laboratory scale, future industrial applications demand more scalable, efficient, and sustainable synthetic methods.

Key areas of development include:

Biocatalysis: Utilizing whole-cell biocatalysts or isolated enzymes for the transformation of vanillin and other lignin-derived monomers. mdpi.comchemistryviews.orgresearchgate.net This approach offers high selectivity and mild reaction conditions. For example, a novel strain of Cystobasidium laryngis has been shown to biotransform vanillin into vanillyl alcohol. nih.gov Coculture engineering in E. coli has also been employed to produce vanillyl alcohol, achieving high titers through fed-batch fermentation. nih.gov

Heterogeneous Catalysis: Developing robust and recyclable catalysts for the oxidation of vanillyl alcohol to produce valuable chemicals like vanillin. kmutnb.ac.thrsc.org Research is focused on using sustainable metals and reaction media.

Flow Chemistry: Implementing continuous flow processes for the synthesis of vanillyl alcohol and its derivatives. This can improve reaction efficiency, safety, and scalability compared to traditional batch methods.

Gram-Scale Synthesis Optimization: Methods are being developed for the efficient, gram-scale synthesis of related compounds, which can be adapted for vanillyl alcohol production. rsc.org

Integration into Materials Science and Polymer Chemistry Research

Vanillyl alcohol is a promising bio-based building block for the synthesis of renewable polymers. psu.edu Its structure, containing both a hydroxyl group and a phenolic ring, allows for various chemical modifications to create monomers for polymerization.

Future research in this area includes:

Development of Novel Polymers: Methacrylated derivatives of vanillyl alcohol can be polymerized through a free-radical process to create thermoset materials. psu.edugoogle.com These polymers exhibit high storage modulus, glass transition temperatures, and thermal resistance. google.com

Bio-based Resins and Composites: Vanillyl alcohol diacrylate, synthesized from vanillyl alcohol, is a sustainable monomer for thermoset materials produced by thermal or photocuring processes. specificpolymers.com It shows potential as an additive in vinyl ester resins and as a sustainable alternative to bisphenol-A based resins. specificpolymers.com These renewable resins are promising candidates for polymer composite applications. psu.edu

Reactive Diluents: Due to its low viscosity at room temperature, methacrylated vanillyl alcohol is a promising bio-based reactive diluent for unsaturated polyester resins and vinyl esters. psu.edugoogle.com

Table 2: Properties of Polymers Derived from Methacrylated Vanillyl Alcohol (MVA)

| Property | Observation | Rationale |

|---|---|---|

| Storage Modulus | Higher than polymers from methacrylated vanillin. google.com | High cross-linking density. psu.edugoogle.com |

| Glass Transition Temperature (Tg) | Higher than polymers from methacrylated vanillin. google.com | High cross-linking density. psu.edugoogle.com |

| Thermal Resistance | Better than polymers from methacrylated vanillin. google.com | High cross-linking density. psu.edugoogle.com |

Green Chemistry Approaches in the Synthesis and Application of Phenolic Compounds

The production of this compound and other phenolic compounds is increasingly guided by the principles of green chemistry. The focus is on utilizing renewable feedstocks, employing environmentally benign catalysts, and minimizing waste.

Key green chemistry trajectories are:

Lignin (B12514952) Valorization: Using lignin, a major component of lignocellulosic biomass, as a renewable feedstock for vanillyl alcohol and other aromatic chemicals. rsc.orgnih.govrsc.org

Sustainable Catalysis: The development of iron-based catalysts for the oxidation of vanillyl alcohol using green oxidants like hydrogen peroxide in sustainable deep eutectic solvents. rsc.org This approach boasts low E-factors, indicating minimal waste generation. rsc.orgrsc.org

Biocatalytic Processes: The use of enzymes and whole-cell systems offers a green alternative to traditional chemical synthesis, often operating in aqueous media under mild conditions. chemistryviews.orgresearchgate.netmdpi.com

Solvent Selection: Employing green solvents or even solvent-free methods for synthesis and polymerization processes. psu.edu For instance, the oxidation of vanillyl alcohol to vanillin has been achieved using water as a solvent. kmutnb.ac.th

Collaborative and Interdisciplinary Research Opportunities in Phenolic Compound Studies

The diverse potential of this compound and other phenolic compounds necessitates a multidisciplinary research approach. acs.org Collaboration between chemists, biologists, material scientists, and engineers is crucial to fully realize their potential.

Future opportunities for interdisciplinary research include:

Biorefinery Integration: Chemical engineers and biochemists can collaborate to integrate the production of vanillyl alcohol into existing biorefinery concepts, optimizing the use of lignocellulosic biomass.

Medicinal Chemistry and Pharmacology: Synthetic chemists can create novel derivatives of vanillyl alcohol, which pharmacologists can then screen for enhanced biological activity and novel therapeutic targets. nih.gov

Materials Science and Engineering: Polymer chemists and materials engineers can work together to design and fabricate new bio-based materials with tailored properties for specific applications, from composites to coatings.

Environmental Science: The study of phenolic compounds as eco-friendly corrosion inhibitors requires an interdisciplinary approach, combining chemistry, materials science, and environmental engineering. mdpi.com

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-(hydroxymethyl)-5-methoxyphenol?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), θ range of 2.5°–28.4°, and full-sphere data coverage.

- Refinement : Least-squares refinement on , with hydrogen atoms treated via mixed independent/constrained refinement.

- Validation : -factor (), weighted , and goodness-of-fit () .

Data tables from SC-XRD studies reveal hydrogen-bond geometry (e.g., O1–H1···O9 interactions at 2.773 Å) critical for understanding molecular packing .

Q. How can the anti-cancer activity of metal complexes involving this compound be experimentally validated?

Use in vitro cytotoxicity assays such as the MTT assay:

- Cell lines : Human pancreatic ductal adenocarcinoma (e.g., Mia-Paca-2 cells).

- Dosage : 1–10 μM treatments for 48 hours, with DMSO as a solvent control.

- Statistical analysis : One-way ANOVA with Dunnett post-test to compare viability reductions (e.g., 2HA-Cu at 1 μM: ) .

Q. What spectroscopic techniques are suitable for characterizing the hydroxyl and methoxy groups in this compound?

- FTIR : Identify O–H stretching (~3200–3600 cm⁻¹) and C–O–C symmetric/asymmetric vibrations (~1250 cm⁻¹).

- NMR : -NMR peaks at δ 3.8–4.0 ppm (methoxy protons) and δ 5.0–5.5 ppm (hydroxymethyl protons).

- MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at 169.07 (C₉H₁₀O₃) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .

- Basis sets : 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.

- Outputs : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity .

Q. What strategies resolve contradictions in pharmacological data between free ligands and metal complexes of this compound?

- Control experiments : Compare ligand vs. metal complex stability under physiological conditions (pH 7.4, 37°C).

- Mechanistic studies : Use ROS detection assays (e.g., DCFH-DA) to determine if cytotoxicity is redox-mediated.

- Structural analysis : SC-XRD of metal complexes (e.g., 2HA-Cu) to confirm coordination geometry and ligand binding modes .

Q. How can the metabolic fate of this compound be tracked in vivo?

- Metabolite identification : LC-MS/MS to detect oxidation products (e.g., 2-hydroxy-4-methoxybenzoic acid) and conjugates (e.g., sulfated/glucuronidated forms).

- Isotopic labeling : -labeled compounds to trace metabolic pathways in rodent models .

Methodological Considerations

Q. How to optimize synthetic yields of this compound derivatives?

- Catalysis : Use Pd/C or Raney Ni for selective reductions (e.g., aldehyde → hydroxymethyl).

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What computational tools validate crystallographic data for this compound?

- Software : SHELXL for refinement; PLATON for symmetry checks and hydrogen-bond analysis.

- Validation metrics : ADDSYM analysis to detect missed symmetry, and Hirshfeld surfaces for intermolecular interactions .

Data Contradictions & Limitations

Q. Why do discrepancies arise in reported hydrogen-bonding geometries for this compound?

- Crystal packing effects : Polymorphism or solvent inclusion alters bond lengths/angles.

- Experimental resolution : High-resolution data (≤ 0.8 Å) reduces uncertainty in H-atom positioning .

Q. How to address conflicting cytotoxicity results between in vitro and in vivo studies?

- Bioavailability factors : Assess plasma protein binding and metabolic stability via microsomal assays.

- Dose translation : Apply allometric scaling (e.g., body surface area) to reconcile in vitro IC₅₀ values with in vivo dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.